(R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Description
(R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 111635-08-6) is a chiral tetrahydroisoquinoline derivative characterized by a methyl group at the 1-position of the isoquinoline ring and the (R)-stereochemical configuration. It is utilized in pharmaceutical synthesis, notably in the production of revaprazan, a gastroprotective agent . The compound’s physicochemical properties, such as its melting point (~261°C decomp.) and solubility in polar solvents (e.g., methanol, DMF), make it suitable for industrial-scale reactions .
Properties
IUPAC Name |
(1R)-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-8-10-5-3-2-4-9(10)6-7-11-8;/h2-5,8,11H,6-7H2,1H3;1H/t8-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEGVJOLMOPMHU-DDWIOCJRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2CCN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C2=CC=CC=C2CCN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84010-67-3 | |
| Record name | Isoquinoline, 1,2,3,4-tetrahydro-1-methyl-, hydrochloride (1:1), (1R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84010-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the reduction of isoquinoline derivatives. One common method is the asymmetric hydrogenation of 1-methyl-3,4-dihydroisoquinoline using a chiral catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures, often in the presence of a solvent like ethanol or methanol. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of ®-1-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors for hydrogenation and large-scale crystallization techniques to obtain the pure hydrochloride salt. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Lithiation and Intramolecular Cyclization
The C1 and C4 positions of the tetrahydroisoquinoline core are reactive sites for lithiation. Using a LiDA–KOR superbase , selective deprotonation occurs at the C4 benzylic position, enabling stereoselective intramolecular nucleophilic reactions with epoxides (e.g., oxirane derivatives) . This process forms trans-pyrrolidinotetrahydroisoquinolines with high stereochemical control.
Mechanistic Insight:
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Deprotonation forms a stabilized anion at C4.
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Nucleophilic attack on the oxirane’s C1' position yields bridged trans-products (e.g., 7a–i ).
Example Product:
Reductive Amination and Hydrogenation
In multi-step syntheses, the tetrahydroisoquinoline scaffold is often functionalized via Bischler–Napieralski cyclization followed by catalytic hydrogenation. For example, 2-(3,4-dimethoxyphenyl)ethylamine undergoes cyclization with formic acid and paraformaldehyde to form the isoquinoline core, which is hydrogenated to yield 1,2,3,4-tetrahydroisoquinoline derivatives .
Key Steps:
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Bischler–Napieralski Cyclization : Forms the isoquinoline ring.
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Catalytic Hydrogenation : Reduces the heterocyclic ring to tetrahydroisoquinoline.
BF₃-Mediated Complexation and Azetidine Formation
When treated with BF₃·Et₂O , (R)-1-methyl-THIQ derivatives form stable complexes that undergo C1 lithiation. Subsequent intramolecular nucleophilic attack on epoxides produces cis-azetidine-fused tetrahydroisoquinolines (e.g., 9a–j ) .
Reaction Pathway:
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BF₃ coordination enhances acidity at C1.
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Lithiation generates a reactive anion.
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Cyclization yields azetidine derivatives (up to 70% yield).
Functionalization via Grignard Reagents
1,1-Disubstituted derivatives are synthesized by reacting ketoamides with Grignard reagents (e.g., RMgX), followed by NaBH₄ reduction and acid-catalyzed cyclization . This method achieves high yields (85–90%) and modular substitution patterns.
Example:
Neuroprotective Mechanisms
Though primarily pharmacological, (R)-1-methyl-THIQ hydrochloride exhibits NMDA receptor antagonism by inhibiting glutamate-induced excitotoxicity. Pre- or post-treatment with 500 μM of the compound significantly reduces neuronal damage in vitro, comparable to MK-801 and memantine .
Scientific Research Applications
®-1-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential neuroprotective effects and interactions with neurotransmitter systems.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and as a precursor for drug development.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-1-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It is believed to modulate the activity of dopamine and serotonin receptors, contributing to its neuroprotective effects. Additionally, it may inhibit certain enzymes involved in the metabolism of neurotransmitters, thereby enhancing their availability in the brain.
Comparison with Similar Compounds
Comparison with Structural Analogs
Stereochemical Variants: (R)- vs. (S)-Enantiomers
The stereochemistry at the 1-position significantly influences biological activity. For instance, the (R)-enantiomer is preferred in revaprazan synthesis due to its higher reactivity in coupling reactions compared to the (S)-form.
Substituent Modifications
6,7-Dimethoxy Derivatives
- Example: (R)-6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 110691-65-1). Key Differences: Methoxy groups at positions 6 and 7 enhance lipophilicity and receptor binding affinity. This derivative shows improved blood-brain barrier penetration compared to the non-methoxy parent compound, making it relevant in CNS drug research . Pharmacology: Dimethoxy derivatives exhibit lower toxicity than hydroxy-substituted analogs, as hydroxy groups increase metabolic instability .
Carboxylic Acid Derivatives
- Example: (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride (CAS: 54329-54-3). Key Differences: The carboxylic acid group introduces polarity, reducing membrane permeability but improving water solubility. These derivatives are often used as intermediates in peptide mimetics rather than standalone therapeutics .
Quaternary Ammonium Salts
- Example: 1-Methyl-3,4-dihydroisoquinolinium salts. Key Differences: Quaternary salts are more toxic than tertiary amines, with enhanced parasympathomimetic activity. They induce stronger blood pressure responses but are less stable in vivo .
Pharmacological and Toxicological Profiles
Notes:
- The 1-methyl group in (R)-THIQ reduces toxicity compared to MPTP, which lacks the isoquinoline ring but shares structural motifs linked to neurotoxicity .
- 6,7-Dihydroxy derivatives show dual effects on isolated intestines (stimulation or relaxation), whereas (R)-1-methyl-THIQ lacks significant gastrointestinal activity .
Biological Activity
(R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (1MeTIQ) is a derivative of tetrahydroisoquinoline (TIQ), a compound that has garnered attention for its diverse biological activities, particularly in neuroprotection and potential therapeutic applications in neurodegenerative diseases. This article explores the biological activity of 1MeTIQ, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
1MeTIQ exhibits its biological effects through several mechanisms:
- Neuroprotective Effects : It is known to protect dopaminergic neurons from neurotoxins such as MPTP and rotenone. This protection is believed to be mediated through antioxidant mechanisms and modulation of neurotransmitter systems, particularly dopamine and serotonin receptors .
- NMDA Receptor Antagonism : Research indicates that 1MeTIQ acts as an uncompetitive antagonist at NMDA receptors, which are critical in excitotoxicity associated with neurodegenerative diseases. This antagonism contributes to its neuroprotective properties against glutamate-induced neuronal damage .
- Inhibition of Oxidative Stress : The compound may enhance the activity of antioxidative enzymes, thereby reducing oxidative stress in neurons exposed to toxic agents .
Pharmacological Applications
1MeTIQ has been studied for various therapeutic applications:
- Neurodegenerative Diseases : Its neuroprotective properties make it a candidate for treating conditions like Parkinson's disease. Studies have shown that it can prevent the degeneration of dopaminergic neurons in vitro and in vivo .
- Anti-addictive Properties : In animal models, 1MeTIQ has demonstrated potential anti-addictive effects, particularly in cocaine self-administration studies .
- Cytotoxic Activity : Some studies suggest that 1MeTIQ derivatives exhibit cytotoxic effects against tumor cells, indicating potential applications in cancer therapy .
Research Findings and Case Studies
Several studies have highlighted the biological activities of 1MeTIQ:
Detailed Case Study: Neuroprotection
In a pivotal study examining the neuroprotective effects of 1MeTIQ on cultured rat mesencephalic neurons:
- The compound was tested against four dopaminergic neurotoxins.
- Results indicated significant protection against cell death, with a notable stereoselectivity favoring the (R)-enantiomer over the (S)-enantiomer.
- The protective mechanism was linked to the induction of antioxidative responses rather than direct receptor interactions .
Q & A
Q. What are the key considerations for synthesizing (R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride with high enantiomeric purity?
Methodological Answer: Synthesis requires chiral resolution techniques, such as asymmetric hydrogenation or enzymatic catalysis, to ensure the (R)-enantiomer dominates. For example:
- Use chiral catalysts like Ru-BINAP complexes for asymmetric hydrogenation of the tetrahydroisoquinoline backbone.
- Purify intermediates via recrystallization or chiral column chromatography (e.g., using amylose-based columns). Validate enantiopurity using polarimetry or chiral HPLC (e.g., Chiralpak IC column, 0.1% TFA in hexane/isopropanol) .
Q. How can researchers confirm the structural integrity of this compound?
Methodological Answer: Combine spectroscopic and chromatographic methods:
- NMR : Compare - and -NMR spectra with reference standards (e.g., δ 2.45 ppm for methyl group in (R)-configuration) .
- HPLC-MS : Use reverse-phase C18 columns with ESI-MS detection to verify molecular weight (MW = 195.68 g/mol) and purity (>95%) .
- X-ray crystallography : Resolve stereochemistry for critical batches .
Advanced Research Questions
Q. How do stereochemical variations (e.g., R vs. S enantiomers) impact the compound’s pharmacological activity in neurodegenerative models?
Methodological Answer: Design comparative in vitro/in vivo studies:
- In vitro : Test enantiomers in dopamine receptor binding assays (e.g., -receptor transfected HEK293 cells) to assess affinity differences.
- In vivo : Administer enantiomers in Parkinson’s disease models (e.g., MPTP-treated mice) and monitor locomotor recovery. Use LC-MS/MS to quantify brain penetration .
- Contradiction resolution : If conflicting data arise (e.g., unexpected S-enantiomer activity), re-evaluate synthesis purity or probe off-target effects via kinome-wide profiling .
Q. What analytical strategies resolve discrepancies in stability data under physiological conditions?
Methodological Answer: Systematically assess degradation pathways:
- Forced degradation : Expose the compound to pH 1–9 buffers, heat (40–60°C), and light. Monitor via UPLC-PDA for degradation products (e.g., oxidation at the 1-methyl group).
- Kinetic modeling : Use Arrhenius plots to predict shelf-life. Compare with experimental data to identify outliers .
- Mass fragmentation : Identify degradants using Q-TOF-MS/MS (e.g., m/z 211.1 for oxidized metabolite) .
Q. How can researchers optimize in vitro blood-brain barrier (BBB) penetration assays for this compound?
Methodological Answer: Use a multi-model approach:
- PAMPA-BBB : Measure permeability (Pe) values; target Pe > 4.0 × 10 cm/s.
- Cell-based models : Employ hCMEC/D3 monolayers. Validate with reference compounds (e.g., caffeine for high permeability).
- Molecular dynamics : Simulate logP (target ~2.1) and polar surface area (PSA < 60 Ų) to predict passive diffusion .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s neuroprotective efficacy across different cell lines?
Methodological Answer:
- Standardize assays : Use identical cell lines (e.g., SH-SY5Y vs. PC12), culture conditions, and ROS detection kits (e.g., DCFH-DA).
- Dose-response validation : Test 1–100 μM ranges; exclude cytotoxicity via MTT/WST-1 assays.
- Mechanistic profiling : Compare activation of Nrf2/ARE pathways vs. direct antioxidant activity using siRNA knockdown models .
Experimental Design Tables
| Parameter | Recommended Method | Reference |
|---|---|---|
| Enantiopurity Validation | Chiral HPLC (Chiralpak IC, 0.1% TFA in hexane/IPA) | |
| BBB Penetration | PAMPA-BBB (Pe > 4.0 × 10 cm/s) | |
| Degradation Kinetics | UPLC-PDA with Arrhenius modeling |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
